Cas no 1073-39-8 (3-Bromobicyclo[4.2.0]octa-1,3,5-triene)
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene structure](https://ja.kuujia.com/scimg/cas/1073-39-8x500.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene 化学的及び物理的性質
名前と識別子
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- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- 4-bromobicyclo[4.2.0]octa-1(6),2,4-triene
- 3-bromo-bicyclo[4.2.0]octa-1,3,5-triene
- 4-Bromobenzocyclobutene
- 4-bromocyclobutabenzene
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene 4-Bromo-1,2-dihydrobenzocyclobutene
- 4-Brom-1,2-dihydrobenzocyclobuten
- 4-BROMO-BENZOCYCLOBUTANE
- AC-157
- bromobenzocyclobutene
- 4-Bromo-1,2-dihydrobenzocyclobutene
- 3-Bromobicyclo[4.2.]octa-1,3,5-triene
- 1-broMo-4-(cyclobut-1-en-1-yl)benzene
- 4-BrBCB 4-Bromobenzocyclobutene
- 4-bromobenzocyclobutane
- Bicyclo[4.2.0]octa-1,3,5-triene, 3-bromo-
- 4-bromo-1,2-dihydrocyclobutabenzene
- 4-Bromobenzocylobutene
- AMBZ0011
- EBD6098
- GMHHTGYHERDNLO-UHFFFAOYSA-N
- FCH863
- FCH863833
- API0004937
- TRA0040902
- 4-Bromobenzocyclobutene, 96%
- AKOS006290829
- AM20020174
- SCHEMBL13594
- 1073-39-8
- EN300-295267
- W-200763
- 3-bromo-bicyclo[4,2,0]octa-1(6),2,4-triene
- 3-BROMOBICYCLO[4.2.0]OCTA-1(6),2,4-TRIENE
- FT-0649079
- MFCD09029072
- SY030306
- DTXSID10446374
- AS-14569
- CS-W015996
- 3-bromo-bicyclo[4.2.0]octa-1(6),2,4-triene
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- MDL: MFCD09029072
- インチ: 1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
- InChIKey: GMHHTGYHERDNLO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=1)CC2
計算された属性
- せいみつぶんしりょう: 181.97311g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 0
- どういたいしつりょう: 181.97311g/mol
- 単一同位体質量: 181.97311g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 9
- 複雑さ: 111
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 密度みつど: 1.470 g/mL at 25 °C
- ふってん: 221.4 °C at 760 mmHg
- フラッシュポイント: 華氏温度:212°f
摂氏度:100°c - 屈折率: n20/D 1.589
- PSA: 0.00000
- LogP: 2.54770
- かんど: 湿度に敏感である
3-Bromobicyclo[4.2.0]octa-1,3,5-triene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264; P270; P273; P301+P312; P330; P391; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-51
- セキュリティの説明: S26; S36
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R36/37/38
3-Bromobicyclo[4.2.0]octa-1,3,5-triene 税関データ
- 税関コード:2903890090
- 税関データ:
中国税関コード:
2903890090概要:
2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-Bromobicyclo[4.2.0]octa-1,3,5-triene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295267-0.05g |
3-bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-295267-0.25g |
3-bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95.0% | 0.25g |
$22.0 | 2025-03-19 | |
Cooke Chemical | A1429012-25G |
4-bromobicyclo[4.2.0]octa-1(6),2,4-triene |
1073-39-8 | 96% | 25g |
RMB 2408.80 | 2025-02-20 | |
TRC | B680533-250mg |
4-Bromobenzocyclobutene |
1073-39-8 | 250mg |
$ 75.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y0984198-25g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 95% | 25g |
$450 | 2024-08-02 | |
eNovation Chemicals LLC | D694525-100g |
4-Bromo-1,2-dihydrobenzocyclobutene |
1073-39-8 | 97% | 100g |
$615 | 2024-07-20 | |
eNovation Chemicals LLC | D481335-100g |
4-Bromobenzocyclobutene |
1073-39-8 | 97% | 100g |
$1850 | 2024-05-24 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6357-200MG |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | >98.0%(GC) | 200mg |
¥120.00 | 2024-04-18 | |
Alichem | A019149713-5g |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene |
1073-39-8 | 97% | 5g |
$255.46 | 2023-09-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833049-5g |
4-bromobicyclo[4.2.0]octa-1(6),2,4-triene |
1073-39-8 | 96% | 5g |
811.80 | 2021-05-17 |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene 関連文献
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Manling Shi,Gang Huang,Jing Sun,Qiang Fang Polym. Chem. 2023 14 999
-
Li Fan,Shengbo Zhang,Xian Li,Huan Hu,Yawen Huang,Jiajun Ma,Junxiao Yang J. Mater. Chem. C 2019 7 1518
-
Jiaren Hou,Jing Sun,Qiang Fang Polym. Chem. 2023 14 3203
-
Xin Huang,Qiuhong Zhang,Guoqing Deng,Zhen Meng,Xudong Jia,Kai Xi RSC Adv. 2016 6 24690
-
Manling Shi,Gang Huang,Jing Sun,Qiang Fang Polym. Chem. 2023 14 999
-
Gang Huang,Linxuan Fang,Caiyun Wang,Menglu Dai,Jing Sun,Qiang Fang Polym. Chem. 2021 12 402
-
Qiu-Xia Peng,Huan Hu,Jia-Jun Ma,Jun-Xiao Yang Phys. Chem. Chem. Phys. 2022 24 6570
-
Jie Liu,Yu Zhang,Zhaoyang Wang,Jiale Ding,Shuhui Yu,Yunhe Zhang,Zhenhua Jiang Nanoscale 2020 12 12416
-
Yuanrong Cheng,Wenhao Chen,Zhuo Li,Tangwei Zhu,Ziyu Zhang,Yunxia Jin RSC Adv. 2017 7 14406
-
Xiaoyao Chen,Jiajia Wang,Jing Sun,Qiang Fang Mater. Chem. Front. 2018 2 1397
関連分類
- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Aryl halides Aryl bromides
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
3-Bromobicyclo[4.2.0]octa-1,3,5-trieneに関する追加情報
Introduction to 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No. 1073-39-8)
3-Bromobicyclo[4.2.0]octa-1,3,5-triene, identified by the chemical identifier CAS No. 1073-39-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic brominated molecule has garnered attention due to its unique structural framework and potential applications in synthetic chemistry and medicinal chemistry. The compound features a bicyclo[4.2.0]octane core substituted with a bromine atom at the 3-position, making it a valuable intermediate for constructing more complex molecular architectures.
The structural motif of bicyclo[4.2.0]octa-1,3,5-triene is characterized by its strained three-membered and four-membered rings, which contribute to its reactivity and utility in synthetic transformations. The presence of the bromine substituent at the 3-position enhances its electrophilicity, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Heck reactions, and Buchwald-Hartwig amination. These reactions are pivotal in constructing biaryl systems and nitrogen-containing heterocycles, which are prevalent in many bioactive molecules.
In recent years, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its strained bicyclic core serves as a scaffold for developing molecules with potential therapeutic applications. For instance, researchers have leveraged this compound to create analogs of natural products and drug candidates targeting various biological pathways. The ability to functionalize the bromine atom allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
One notable application of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene lies in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in signal transduction pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. By incorporating the bicyclo[4.2.0]octene scaffold into kinase inhibitors, researchers can achieve high binding affinity and selectivity due to the rigid conformation imposed by the fused rings. The bromine atom further allows for further derivatization to optimize interactions with the target enzyme's active site.
The compound's utility extends beyond kinase inhibition; it has also been utilized in the synthesis of antiviral and antibacterial agents. The strained ring system of bicyclo[4.2.0]octa-1,3,5-triene can mimic natural product structures that exhibit potent biological activity against pathogens. By modifying the substituents on the bromine atom or introducing additional functional groups, chemists can generate libraries of compounds for high-throughput screening against viral proteases or bacterial enzymes.
Advances in computational chemistry have further enhanced the appeal of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene as a building block. Molecular modeling studies have revealed insights into its reactivity and binding modes with biological targets, aiding in the rational design of novel derivatives with improved pharmacological profiles. These computational approaches complement experimental efforts by predicting optimal substitution patterns and predicting potential side effects.
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene itself presents an intriguing challenge due to its strained three-membered ring system. Traditional synthetic routes often involve cyclization reactions followed by bromination steps to introduce the desired substituent at the 3-position. Recent methodologies have focused on improving yields and selectivity through transition-metal-catalyzed reactions or photoredox processes that minimize unwanted side products.
In conclusion, 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS No 1073-39-8) represents a versatile intermediate with broad applications in medicinal chemistry and synthetic organic chemistry。 Its unique structural features make it an invaluable tool for constructing complex molecules with potential therapeutic benefits。 As research continues to uncover new synthetic strategies and biological applications, this compound is poised to remain at forefront of chemical innovation。
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